5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
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Overview
Description
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4BrCl2NO2S and a molecular weight of 304.98 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride typically involves the chlorination and bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often include the use of chlorinating and brominating agents such as thionyl chloride and bromine, respectively. The sulfonylation step is usually carried out using chlorosulfonic acid or sulfuryl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloro-4-methylpyridine-3-sulfonamide
- 5-Bromo-6-chloro-4-methylpyridine-3-sulfonate
- 5-Bromo-6-chloro-4-methylpyridine-3-sulfonothioate
Uniqueness
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is unique due to its combination of bromine, chlorine, and sulfonyl chloride functional groups, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2NO2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJANTVJHIOAKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1S(=O)(=O)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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